molecular formula C5H4ClIN2O2 B2799498 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid CAS No. 2375262-05-6

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid

Cat. No.: B2799498
CAS No.: 2375262-05-6
M. Wt: 286.45
InChI Key: WSGFQOMYFAYLTA-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is a halogenated pyrazole derivative with a unique substitution pattern, combining chlorine, iodine, and methyl groups on the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The iodine atom, in particular, enhances molecular polarizability and may influence binding interactions in biological systems or serve as a handle for further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name

5-chloro-4-iodo-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O2/c1-9-4(6)2(7)3(8-9)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFQOMYFAYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid C₅H₄ClIN₂O₂ 302.46 (calc.) Cl (5), I (4), CH₃ (1), COOH (3) High polarity, potential radioimaging agent N/A
5-Chloro-3-(trifluoromethyl)-1H-pyrazole C₄H₂ClF₃N₂ 176.52 Cl (5), CF₃ (3) Enhanced lipophilicity; agrochemical intermediate
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₇ClN₂O 158.59 Cl (5), CH₃ (1,3), CHO (4) High reactivity (aldehyde group); synthetic precursor
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid C₅H₅ClN₂O₂ 160.56 Cl (5), CH₃ (3), COOH (4) Antibacterial activity; crystallizes in planar form
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid C₇H₉ClN₂O₂ 188.61 Cl (5), C₂H₅ (1), CH₃ (3), COOH (4) Increased alkyl chain length; modified solubility

Key Observations:

  • Halogen Effects : The iodine substituent in the target compound confers a higher molecular weight and polarizability compared to chloro- or trifluoromethyl-substituted analogs. This may enhance its utility in radiopharmaceuticals or as a heavy-atom derivative in crystallography .
  • Carboxylic Acid Position : Derivatives with the carboxylic acid group at position 4 (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid) exhibit distinct hydrogen-bonding networks compared to position 3 in the target compound, influencing crystal packing and solubility .
  • Alkyl vs. Aromatic Substituents : Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () feature bulky aromatic groups, resulting in lower solubility but enhanced π-π stacking interactions, which stabilize crystal structures .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The target compound’s iodine atom may induce distinct packing modes compared to chloro analogs. For instance, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid crystallizes in a monoclinic system (space group P2/c) with π-π interactions stabilizing the lattice .
  • Thermal Stability : Methyl and ethyl substituents (e.g., 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid) improve thermal stability relative to unsubstituted pyrazoles, as evidenced by higher melting points .

Biological Activity

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The compound is characterized by the presence of both chlorine and iodine substituents, which significantly influence its chemical reactivity and biological activity. Its structural formula is represented as follows:

IUPAC Name 5Chloro 4 iodo 1 methylpyrazole 3 carboxylic acid\text{IUPAC Name }5-\text{Chloro 4 iodo 1 methylpyrazole 3 carboxylic acid}
PropertyValue
Molecular FormulaC5_5H4_4ClI N2_2O2_2
Molecular Weight222.45 g/mol
CAS Number2375262-05-6

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. It functions as an enzyme inhibitor , binding to the active sites of specific enzymes and hindering their catalytic activity. This mechanism is particularly relevant in the context of drug development for conditions such as cancer and inflammation.

Potential Targets

  • Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib, which are used in anti-inflammatory therapies.
  • Cellular Receptors : It may also interact with cellular receptors involved in signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory : Pyrazole compounds are known to exhibit anti-inflammatory properties through COX inhibition.
  • Anticancer : Certain derivatives have shown promise in inhibiting cancer cell growth, particularly in HeLa cells.
  • Antimicrobial : Some pyrazoles demonstrate antimicrobial activity against various pathogens.

Anticancer Activity

A study published in PubMed examined various pyrazole derivatives, including this compound, for their anticancer potential. The findings indicated that this compound could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition Studies

Research investigating the enzyme inhibition capabilities of pyrazole derivatives revealed that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other halogenated pyrazoles:

CompoundBiological Activity
5-Chloro-4-bromo-1-methylpyrazole-3-carboxylic acidModerate COX inhibition
5-Chloro-4-fluoro-1-methylpyrazole-3-carboxylic acidLow anticancer activity
This compoundStrong anticancer and anti-inflammatory effects

Q & A

Q. How is the compound utilized in synthesizing metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form MOFs. Solvothermal synthesis (DMF, 120°C) produces porous structures for heterogeneous catalysis (e.g., Suzuki coupling). BET analysis quantifies surface area (~500 m²/g) .

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